REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1.[Cl:14][CH2:15][Si:16]([CH3:19])([CH3:18])Cl.C(OCC)C>O1CCCC1>[Cl:14][CH2:15][Si:16]([CH3:19])([CH3:18])[C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
39 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
53 mL
|
Type
|
reactant
|
Smiles
|
ClC[Si](Cl)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ice
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at −70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for a further 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
are added dropwise
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at −70° C. for a further 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to rise to 0° C
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
WASH
|
Details
|
the mixture is washed with water and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off in vacuo
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue at 97-105° C. (21 mbar)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC[Si](C1=CC=C(C=C1)F)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |